3-Bromo-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine
Description
3-Bromo-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by three distinct substituents:
- Bromo at position 3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- Trifluoromethyl at position 5, imparting electron-withdrawing effects and metabolic stability.
This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly as an intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
3-bromo-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c1-8-2-4-18(5-3-8)11-10(13)6-9(7-17-11)12(14,15)16/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQPSZOHOXJKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyridine derivative followed by the introduction of the trifluoromethyl group and the piperidine ring. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance pharmacological properties, making it a valuable candidate in drug discovery.
- Potential Drug Development : The compound is being investigated for its potential as a scaffold for developing new drugs targeting various diseases due to its ability to inhibit specific enzymes, such as cytochrome P450 enzymes, which are crucial for drug metabolism.
Research indicates that this compound exhibits antimicrobial properties, which could be leveraged for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes within microbial cells.
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of several enzymes:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cytochrome P450 | Competitive | Not Provided |
| Acetylcholinesterase | Mixed | 0.22 |
| Butyrylcholinesterase | Competitive | 0.42 |
These interactions suggest potential applications in pharmacology, particularly in understanding drug interactions and metabolic pathways.
Case Study 1: Antimicrobial Activity
In a study examining various pyridine derivatives, this compound was tested against several bacterial strains. Results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential utility in developing new treatments for bacterial infections.
Case Study 2: Drug Metabolism Studies
Another research effort focused on the inhibition of cytochrome P450 enzymes by this compound. The findings revealed that it could significantly alter the metabolism of co-administered drugs, highlighting its relevance in pharmacokinetics and the importance of considering such interactions during drug development.
Industrial Applications
Beyond its research applications, this compound is also explored in industrial settings. It can be utilized in:
- Material Science : Development of specialized materials with enhanced properties such as corrosion resistance and stability under various conditions.
- Agrochemicals : Potential use as an active ingredient in crop protection formulations due to its biological activity against pests.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences electronic, steric, and solubility properties. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Effects : The 4-methylpiperidin-1-yl group (basic amine) in the target compound contrasts with electron-withdrawing sulfonyl or methylthio groups in analogs, altering the pyridine ring’s electron density and reactivity.
Positional Isomerism and Halogen Variations
Substituent positions and halogen types modulate pharmacological and physicochemical profiles:
Key Observations :
- Halogen Position : Bromine at position 3 (target compound) vs. position 2 or 5 alters reactivity in cross-coupling reactions. For example, bromine at position 3 may favor nucleophilic aromatic substitution over Suzuki coupling .
- Trifluoromethyl Placement : Position 5 (target) vs. position 3 or 6 affects electron-withdrawing effects and molecular dipole moments.
Functional Group Replacements
Replacing bromine or trifluoromethyl groups with other functionalities diversifies applications:
| Compound Name | Functional Group Modifications | Molecular Formula | CAS RN | Applications |
|---|---|---|---|---|
| 3-Chloro-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | Br → Cl | C₁₂H₁₃ClF₃N₂ | Not provided | Enhanced metabolic stability; common in antimicrobial agents |
| 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | Br → H | C₁₂H₁₄F₃N₂ | Not provided | Simplified structure for SAR studies |
Key Observations :
- Halogen Replacement : Chlorine (smaller, less reactive) vs. bromine (larger, better leaving group) impacts synthetic utility and bioactivity.
- Trifluoromethyl Retention : The CF₃ group’s retention across analogs underscores its role in enhancing lipophilicity and resistance to oxidative metabolism.
Biological Activity
Overview
3-Bromo-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine (CAS No. 1437486-25-3) is a novel compound belonging to the class of substituted pyridines. Its unique structure, characterized by a bromine atom, a trifluoromethyl group, and a 4-methylpiperidin-1-yl moiety, suggests potential for various biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Bromination : The compound can be synthesized via bromination of 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
- Optimization : Industrial methods may utilize continuous flow reactors for enhanced yield and purity through techniques such as crystallization and chromatography .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The mechanism of action likely involves interaction with bacterial cell membranes or enzymes, leading to cell disruption. The nitro group in related compounds has been shown to generate reactive intermediates that damage cellular components.
Anticancer Potential
Recent studies suggest that derivatives of pyridine compounds, including those with trifluoromethyl groups, may possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine structure could enhance biological efficacy .
Case Studies
- Antitumor Activity : A study involving related pyridine derivatives demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The incorporation of specific functional groups was found to enhance activity against these cell lines .
- Mechanism Evaluation : In vitro assays revealed that certain analogs of pyridine compounds inhibited tumor growth by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies highlighted the importance of the trifluoromethyl group in enhancing anticancer activity .
Comparative Analysis
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Potential antimicrobial and anticancer activity | Unique trifluoromethyl and piperidine groups |
| 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine | Similar | Antimicrobial | Lacks trifluoromethyl group |
| 2-(4-Methylpiperidin-1-yl)-5-nitropyridine | Different | Limited activity | No bromine substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
